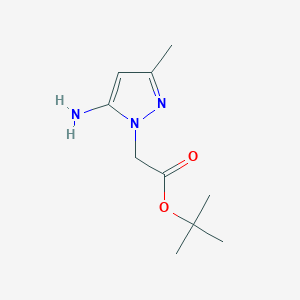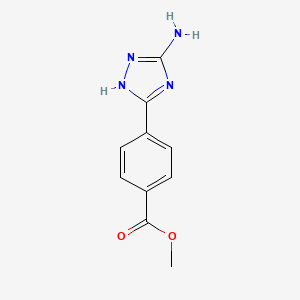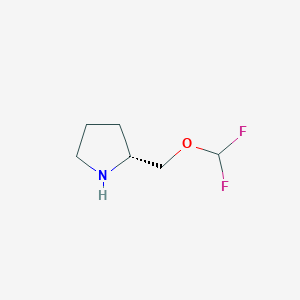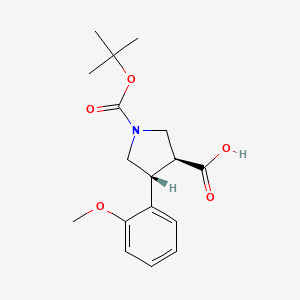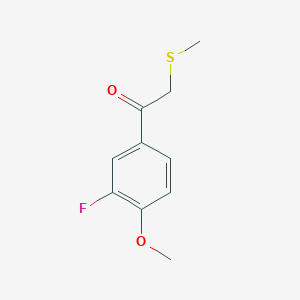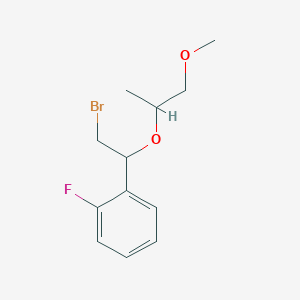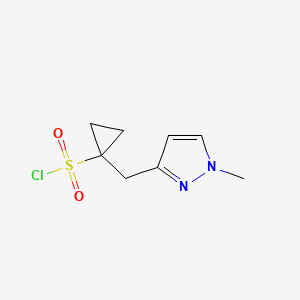
1-((1-Methyl-1H-pyrazol-3-yl)methyl)cyclopropane-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1-Methyl-1H-pyrazol-3-yl)methyl)cyclopropane-1-sulfonyl chloride is a chemical compound that features a cyclopropane ring attached to a sulfonyl chloride group, with a 1-methyl-1H-pyrazol-3-ylmethyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-Methyl-1H-pyrazol-3-yl)methyl)cyclopropane-1-sulfonyl chloride typically involves the reaction of 1-methyl-1H-pyrazole with cyclopropane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Safety measures and environmental considerations are also critical in industrial settings to ensure compliance with regulations and minimize the impact on the environment .
化学反应分析
Types of Reactions
1-((1-Methyl-1H-pyrazol-3-yl)methyl)cyclopropane-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., triethylamine), nucleophiles (e.g., amines, alcohols), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .
科学研究应用
1-((1-Methyl-1H-pyrazol-3-yl)methyl)cyclopropane-1-sulfonyl chloride has several scientific research applications, including:
作用机制
The mechanism of action of 1-((1-Methyl-1H-pyrazol-3-yl)methyl)cyclopropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins or other molecules, leading to modifications that can alter their function. The molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
1-Methyl-1H-pyrazole: A simpler compound with a similar pyrazole ring structure.
Cyclopropane-1-sulfonyl chloride: Shares the cyclopropane and sulfonyl chloride moieties.
1-Methyl-1H-pyrazol-3-yl)acetic acid: Contains the same pyrazole ring but with an acetic acid substituent.
Uniqueness
The presence of both the cyclopropane ring and the sulfonyl chloride group allows for diverse chemical transformations and interactions .
属性
分子式 |
C8H11ClN2O2S |
|---|---|
分子量 |
234.70 g/mol |
IUPAC 名称 |
1-[(1-methylpyrazol-3-yl)methyl]cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H11ClN2O2S/c1-11-5-2-7(10-11)6-8(3-4-8)14(9,12)13/h2,5H,3-4,6H2,1H3 |
InChI 键 |
KATURJVFSILHNL-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC(=N1)CC2(CC2)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


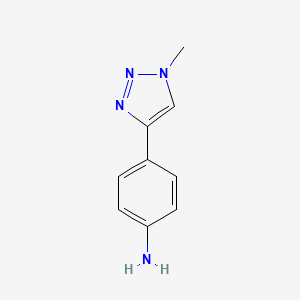
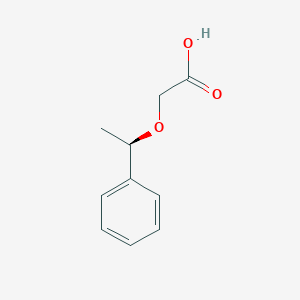

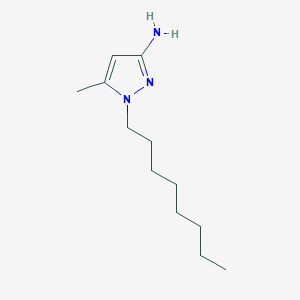
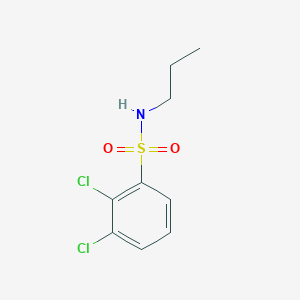
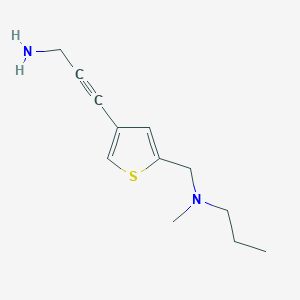
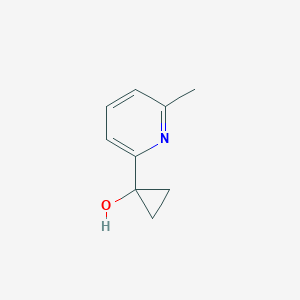
![1,3-dimethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13633997.png)
